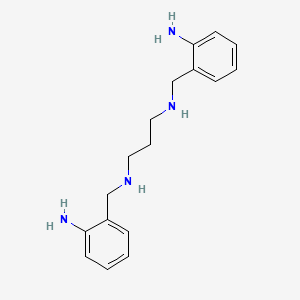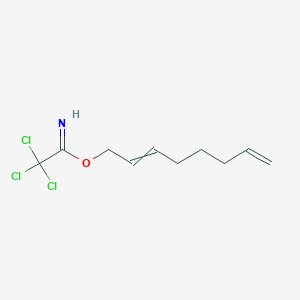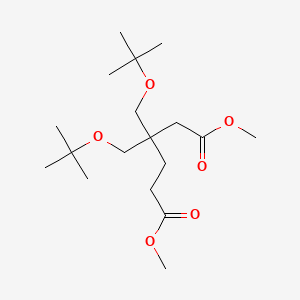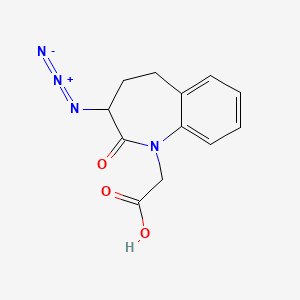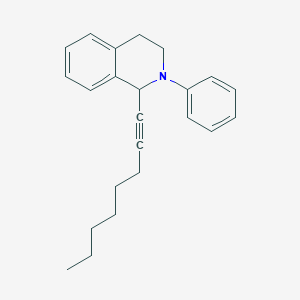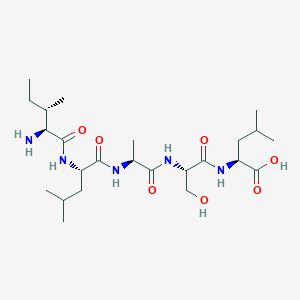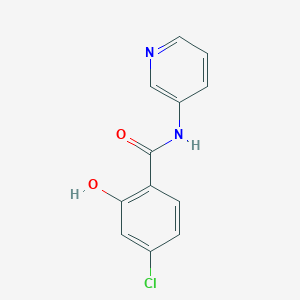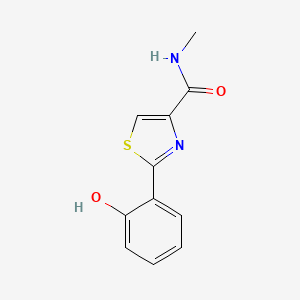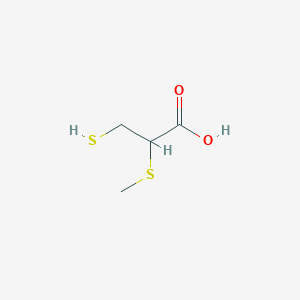![molecular formula C9H16N2O3S B14211018 3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid CAS No. 819864-44-3](/img/structure/B14211018.png)
3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanocyclopentyl group attached to an amino propane sulfonic acid backbone, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid typically involves the reaction of 1-cyanocyclopentylamine with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyanocyclopentyl group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Substituted amino propane sulfonic acids.
Applications De Recherche Scientifique
3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-propanesulfonic acid: A related compound with similar structural features but lacking the cyanocyclopentyl group.
Homotaurine: Another sulfonic acid derivative with neuroprotective properties.
Uniqueness
3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid is unique due to the presence of the cyanocyclopentyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propriétés
Numéro CAS |
819864-44-3 |
|---|---|
Formule moléculaire |
C9H16N2O3S |
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
3-[(1-cyanocyclopentyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C9H16N2O3S/c10-8-9(4-1-2-5-9)11-6-3-7-15(12,13)14/h11H,1-7H2,(H,12,13,14) |
Clé InChI |
ILNIQRFLJFLKII-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C#N)NCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



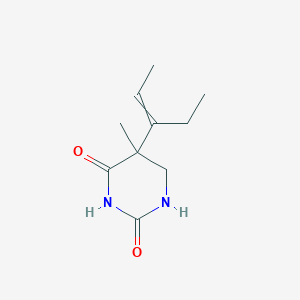
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14210954.png)
![Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)-](/img/structure/B14210956.png)
